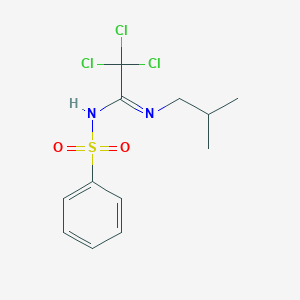![molecular formula C21H22BrN3O2S B284455 5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284455.png)
5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one, also known as BMTP-4, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. The compound has been found to have promising anticancer activity in preclinical studies, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides required for DNA replication. By inhibiting DHFR, this compound disrupts the synthesis of DNA and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in preclinical studies, with no significant adverse effects observed in animal models. The compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one has several advantages for use in lab experiments, including its high potency and specificity for DHFR, as well as its minimal toxicity and good pharmacokinetic properties. However, the compound may have limitations in terms of its solubility and stability, which could affect its efficacy in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one, including:
1. Further preclinical studies to evaluate the efficacy of this compound in other types of cancer and in combination with other anticancer agents.
2. Development of new formulations of this compound to improve its solubility and stability.
3. Clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
4. Studies to identify biomarkers that could predict the response to this compound treatment.
5. Investigation of the mechanism of resistance to this compound and development of strategies to overcome resistance.
In conclusion, this compound is a promising small molecule inhibitor with potent anticancer activity and minimal toxicity. Further research is needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 5-(4-bromophenyl)-6-methyl-3-thiophen-2-yl-pyrimidin-4(3H)-one with 2-(4-methyl-1-piperidinyl)-2-oxoethanamine in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its anticancer activity in preclinical models. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated the anticancer activity of this compound in mouse models of breast and lung cancer.
Propriétés
Formule moléculaire |
C21H22BrN3O2S |
|---|---|
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-6-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22BrN3O2S/c1-13-7-9-24(10-8-13)17(26)11-25-12-23-20-19(21(25)27)18(14(2)28-20)15-3-5-16(22)6-4-15/h3-6,12-13H,7-11H2,1-2H3 |
Clé InChI |
CCDXTSXSHZUOET-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C(=C(S3)C)C4=CC=C(C=C4)Br |
SMILES canonique |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C(=C(S3)C)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate](/img/structure/B284373.png)

![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B284380.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B284382.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B284383.png)


![N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B284386.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284391.png)
![2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284392.png)
![7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284394.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284395.png)
